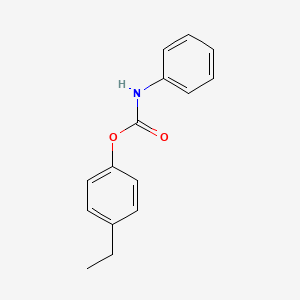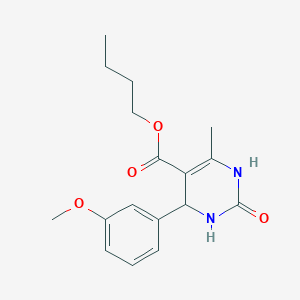![molecular formula C17H15BrN2O2S B5218782 N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5218782.png)
N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide, commonly known as BPTF inhibitor, is a chemical compound that has recently gained attention in scientific research due to its potential applications in cancer treatment and other diseases. The purpose of
Mechanism of Action
BPTF inhibitor works by inhibiting the activity of the BPTF protein, which plays a role in the regulation of gene expression. By inhibiting BPTF, BPTF inhibitor can prevent the expression of genes that contribute to the growth and survival of cancer cells, leading to their death. Additionally, BPTF inhibitor has been found to inhibit the activity of other proteins that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
BPTF inhibitor has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells, as well as to have anti-inflammatory properties. Additionally, BPTF inhibitor has been found to affect the expression of genes that are involved in cell differentiation and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of BPTF inhibitor is its specificity for the BPTF protein, which reduces the risk of off-target effects. Additionally, BPTF inhibitor has been shown to be effective in both in vitro and in vivo models of cancer, making it a promising candidate for further development. However, one limitation of BPTF inhibitor is its relatively low potency, which may limit its effectiveness in certain applications.
Future Directions
There are a number of future directions for research on BPTF inhibitor. One area of focus could be the development of more potent analogs of BPTF inhibitor that could be more effective in cancer treatment. Additionally, further research could be done to explore the potential applications of BPTF inhibitor in other diseases, such as inflammatory disorders. Finally, research could be done to better understand the mechanism of action of BPTF inhibitor and its effects on gene expression.
Synthesis Methods
The synthesis of BPTF inhibitor involves a multi-step process that includes the reaction of 4-bromoaniline with 2-bromoacetic acid, followed by the reaction of the resulting compound with propylamine and thioamide. The final step involves the reaction of the thiazole intermediate with furfurylamine to obtain the BPTF inhibitor.
Scientific Research Applications
BPTF inhibitor has been found to have potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, BPTF inhibitor has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S/c1-2-4-14-15(11-6-8-12(18)9-7-11)19-17(23-14)20-16(21)13-5-3-10-22-13/h3,5-10H,2,4H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRJGVJBOFKLFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC=CO2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chlorophenyl)propanamide](/img/structure/B5218699.png)
![ethyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate](/img/structure/B5218701.png)
![N-(4-bromophenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5218716.png)
![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5218724.png)
![ethyl N-[(4-chloro-3,5-dimethylphenoxy)acetyl]tryptophanate](/img/structure/B5218735.png)

![allyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5218757.png)


![2,2-dichloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide](/img/structure/B5218792.png)
![ethyl 4-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5218799.png)

![N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5218808.png)
![1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole](/img/structure/B5218811.png)